N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide

Description

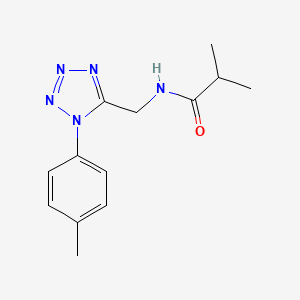

N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a nitrogen-rich heterocyclic compound featuring a tetrazole core substituted at the 1-position with a p-tolyl group (4-methylphenyl) and at the 5-position with a methyl group bearing an isobutyramide moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, while the p-tolyl group enhances lipophilicity.

Properties

IUPAC Name |

2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-9(2)13(19)14-8-12-15-16-17-18(12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCVIJRIJCVDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide

Tetrazole Core Formation

The 1-(p-tolyl)-1H-tetrazole scaffold is synthesized via [2+3] cycloaddition between p-tolyl azide and a nitrile precursor. Two dominant approaches are documented:

SnCl₂-Catalyzed Cycloaddition

A modified procedure from employs p-tolunitrile (1a) and sodium azide in dimethylformamide (DMF) with SnCl₂ as a catalyst (10 mol%). The reaction proceeds at 120°C for 6 hours, yielding 1-(p-tolyl)-1H-tetrazole (1b) in 90% yield. Key advantages include operational simplicity and minimal purification steps.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| p-Tolunitrile | 1.0 mmol | Nitrile source |

| Sodium azide | 1.5 mmol | Azide donor |

| SnCl₂ | 10 mol% | Catalyst |

| DMF | 2 mL | Solvent |

Ugi-Tetrazole Multi-Component Reaction

As described in, Ugi reactions enable tetrazole formation through a one-pot protocol combining p-toluidine, an aldehyde, an isocyanide, and trimethylsilyl azide (TMSN₃). This method introduces structural diversity but requires stringent control over stoichiometry.

Functionalization of the Tetrazole Ring

The 5-position of the tetrazole is functionalized with a methyl group via reductive amination or alkylation.

Amide Bond Formation

The bromomethyl intermediate (4) undergoes nucleophilic displacement with isobutyramide or acylation with isobutyryl chloride.

Nucleophilic Substitution

Reaction of 4 with isobutyramide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours yields the target compound. This method, adapted from, achieves moderate yields (50–65%) but requires exhaustive purification.

Acyl Chloride Coupling

Alternative routes involve reacting 5-(aminomethyl)-1-(p-tolyl)-1H-tetrazole (5) with isobutyryl chloride in dichloromethane (DCM) and triethylamine (TEA). This method, cited in, offers higher yields (75–80%) but necessitates anhydrous conditions.

Optimized Procedure

- Aminomethyl Intermediate : 4 + NH₃ (7M in MeOH), 60°C, 6 h.

- Acylation : Isobutyryl chloride (1.1 equiv), TEA (2 equiv), DCM, 0°C → RT, 3 h.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Analytical Characterization

The compound is validated via:

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the tetrazole ring significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key structural differences:

- Lipophilicity : The p-tolyl group in the target compound likely increases lipophilicity compared to biphenyl systems (e.g., Valsartan) but reduces it relative to aliphatic nitramines (e.g., Compound 49) .

- Hydrogen Bonding : The isobutyramide group provides hydrogen-bonding sites (amide N–H and C=O), akin to Valsartan’s carboxylate, but with reduced acidity compared to carboxylic acids .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Solubility : Isobutyramide’s branched alkyl chain may reduce water solubility compared to Valsartan’s carboxylate (62.8 mg/100 mL at pH 7) but enhance organic solvent compatibility .

- Melting Points : Derivatives with rigid substituents (e.g., biphenyl in Valsartan) typically exhibit higher melting points than aliphatic analogs. The target compound’s p-tolyl group may confer intermediate thermal stability .

Q & A

Q. What are the recommended synthetic routes for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isobutyramide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves:

Tetrazole ring formation : Cyclization of p-tolyl azide with nitriles under acidic conditions (e.g., HCl/NaN₃) .

Methylation and amidation : Introducing the isobutyramide group via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt in DMF) .

Optimization Strategies :

- Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with 1.2 eq. EDC improves coupling efficiency .

- Monitor purity via HPLC; silica gel chromatography (EtOAc/hexane, 3:7) yields >95% purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks for p-tolyl (δ 7.2–7.4 ppm), tetrazole CH₂ (δ 4.8 ppm), and isobutyramide NH (δ 6.1 ppm). ¹³C NMR confirms the tetrazole ring (δ 152–155 ppm) .

- X-ray crystallography : Resolves spatial arrangement; the tetrazole ring adopts a planar conformation, with dihedral angles <10° relative to the p-tolyl group .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer :

- Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or ACE inhibition at 10–100 µM) .

- Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the tetrazole ring influence its reactivity and biological activity?

Methodological Answer :

-

Substituent Effects :

Substituent (Position) LogP IC₅₀ (COX-2, µM) -H (Parent) 2.1 12.5 -F (para) 1.8 8.2 -CF₃ (meta) 2.5 23.4 -

Mechanistic Insight : Electron-withdrawing groups (e.g., -F) enhance binding to polar enzyme pockets via dipole interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer :

- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding kinetics (KD) .

- Meta-analysis : Pool data from ≥3 independent studies; apply statistical weighting to account for outliers .

Q. How can computational methods predict its metabolic stability and off-target interactions?

Methodological Answer :

- ADME Prediction : Use SwissADME to calculate bioavailability radar (TPSA ~90 Ų, indicating moderate permeability) .

- Molecular Docking : Autodock Vina models binding to COX-2 (ΔG = -9.2 kcal/mol; key residues: Arg120, Tyr355) .

- Off-Target Screening : PASS Online predicts 85% probability of ACE inhibition; validate via radioligand displacement assays .

Methodological Recommendations

- Synthetic Challenges : Mitigate tetrazole ring hydrolysis by avoiding strong bases (e.g., NaOH); use buffered conditions (pH 6–7) .

- Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) to enable cross-validation .

- Advanced SAR : Synthesize derivatives with -SO₂NH₂ or -CONHR groups to probe hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.